3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
CAS No.:
Cat. No.: VC21415571
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
![3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone -](/images/no_structure.jpg)
Molecular Formula | C16H15N3O2 |
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Molecular Weight | 281.31 g/mol |
IUPAC Name | 3-amino-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
Standard InChI | InChI=1S/C16H15N3O2/c1-11-6-2-5-9-14(11)21-10-15-18-13-8-4-3-7-12(13)16(20)19(15)17/h2-9H,10,17H2,1H3 |
Standard InChI Key | MNGVORPYHMNFDM-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Canonical SMILES | CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Chemical Structure and Properties
3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone is characterized by its heterocyclic quinazolinone core structure with distinct functional groups at key positions. The compound has the following fundamental properties:
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Molecular Formula: C16H15N3O2
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Molecular Weight: 281.31 g/mol
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Structure: Contains a quinazolinone core with an amino group at position 3 and a 2-methylphenoxy moiety connected via a methyl bridge at position 2
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IUPAC Name: 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
The compound features a 4(3H)-quinazolinone scaffold, which consists of a fused benzene and pyrimidine ring system with a carbonyl group at position 4 and nitrogen atoms at positions 1 and 3. The presence of the 3-amino group is particularly significant as it provides a reactive site for further derivatization and may contribute to hydrogen bonding interactions with biological targets.
Structural Comparison to Related Quinazolinones
Table 1: Structural Comparison of 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone with Related Compounds
Compound | R2 Substituent | R3 Substituent | Molecular Weight (g/mol) |
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3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone | (2-methylphenoxy)methyl | Amino | 281.31 |
3-amino-2-methyl-4(3H)quinazolinone | Methyl | Amino | 175.19 |
3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 2-Chlorophenyl | Amino | 271.70 |
3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | Phenyl | 2-Aminoethyl | 265.31 |
Biological Activities and Mechanisms
Structure-Activity Relationship Insights
Based on studies of related compounds, the following structure-activity relationships might apply to 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone:
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The 3-amino group serves as a critical pharmacophore in many quinazolinone derivatives
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The ortho-substituted phenoxy group (2-methylphenoxy) at position 2 may enhance receptor binding and specificity
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The methylene bridge connecting the phenoxy group might provide optimal spatial orientation for interaction with biological targets
Research on similar compounds indicates that 2-(2-substituted-phenoxy) derivatives often show enhanced biological activity compared to unsubstituted phenoxy analogs. For instance, 2-(2-chlorophenoxy) and 2-(2,4-dichlorophenoxy) derivatives demonstrate significant anticonvulsant effects, suggesting that the 2-methylphenoxy group in our target compound might confer similar properties .
Chemical Reactivity and Derivatization
Comparison with Other 3-Amino Quinazolinones
Research on related 3-amino-quinazolinones suggests that these compounds can serve as starting materials for a wide range of derivatives. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been used to synthesize:
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2-methyl-3-[3′-aminophthalimido]-4(3H)-quinazolinone
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2-alkyl-3-(methylamino)-4(3H)-quinazolinone
The structural similarity suggests that 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone could undergo similar transformations, potentially yielding a library of derivatives with diverse biological profiles.
Future Research Directions
Knowledge Gaps
Despite the potential importance of 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone, several knowledge gaps exist:
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Detailed synthesis procedures specific to this compound
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Comprehensive evaluation of its biological activities
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Crystal structure determination
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Pharmacokinetic and pharmacodynamic profiles
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Structure-activity relationships in comparison with close analogs
Recommended Research Priorities
Future research on 3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone should prioritize:
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Development and optimization of synthetic routes, including green chemistry approaches
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Comprehensive biological activity screening, particularly for anticonvulsant, antimicrobial, and anti-inflammatory properties
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Investigation of structure-activity relationships through systematic modification of the basic scaffold
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Exploration of its potential as a building block for novel drug candidates
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Computational studies to predict binding modes with potential biological targets
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